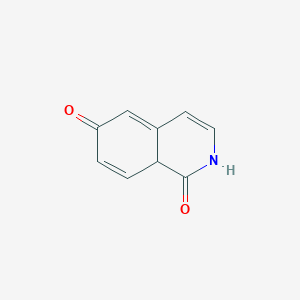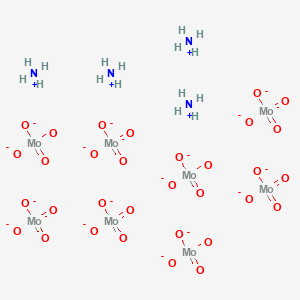
tetraazanium;dioxido(dioxo)molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraazanium;dioxido(dioxo)molybdenum is a chemical compound that features a molybdenum center coordinated by four ammonium ions and two oxo groups. This compound is known for its unique structural properties and its applications in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetraazanium;dioxido(dioxo)molybdenum typically involves the reaction of molybdenum trioxide with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
MoO3+4NH4OH→(NH4)4[MoO2(O2)]+2H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Tetraazanium;dioxido(dioxo)molybdenum undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in various chemical reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state molybdenum compounds.
Substitution: Ligand substitution reactions can occur, where the ammonium ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic ligands. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions may produce molybdenum(IV) species.
Aplicaciones Científicas De Investigación
Tetraazanium;dioxido(dioxo)molybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fine chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of tetraazanium;dioxido(dioxo)molybdenum involves its ability to transfer oxygen atoms in redox reactions. The molybdenum center cycles between different oxidation states, facilitating the transfer of oxygen atoms to or from substrates. This property makes it an effective catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Dioxomolybdenum(VI) complexes: These compounds share similar structural features and catalytic properties.
Tungsten analogs: Tungsten compounds with similar coordination environments exhibit comparable reactivity and applications.
Uniqueness
Tetraazanium;dioxido(dioxo)molybdenum is unique due to its specific coordination environment and the presence of ammonium ions. This gives it distinct reactivity and stability compared to other molybdenum compounds.
Propiedades
Fórmula molecular |
H16Mo8N4O32-12 |
|---|---|
Peso molecular |
1351.7 g/mol |
Nombre IUPAC |
tetraazanium;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/8Mo.4H3N.32O/h;;;;;;;;4*1H3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;;;;;;;;;;;;;;;;16*-1/p+4 |
Clave InChI |
NMBQZCUTXVZLLS-UHFFFAOYSA-R |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
![9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3aH-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15134518.png)
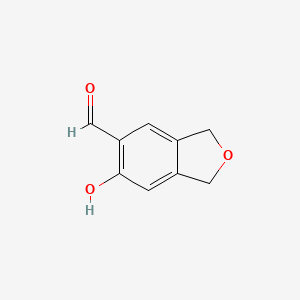
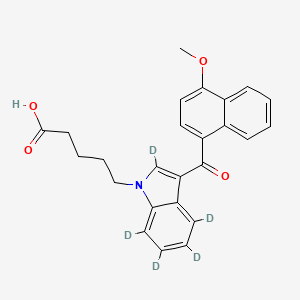
![3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

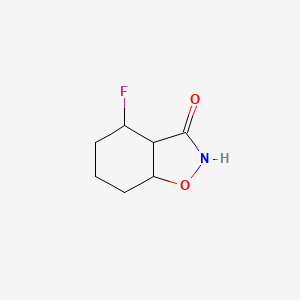
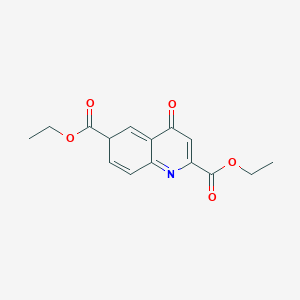
![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, 1-methyl-](/img/structure/B15134582.png)
![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)

